Home > Products > Screening Compounds P13805 > 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid - 1354962-77-8

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Catalog Number: EVT-2947304
CAS Number: 1354962-77-8
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, a protease crucial for the replication of SARS-CoV-2, the virus responsible for COVID-19. [] In silico studies indicate potential for oral absorption and possible use as a Fusarinine-C ornithinesterase inhibitor, potentially beneficial in cancer treatment. []

Relevance: While featuring a distinct pyrazolone core, NPOPPBA shares structural similarities with 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid in terms of the benzoic acid substituent and the overall molecular shape. Both compounds demonstrate potential for enzyme inhibition, albeit targeting different enzymes. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 acts as a potent, irreversible inhibitor targeting T790M-containing epidermal growth factor receptor (EGFR) mutants, displaying minimal activity against wild-type EGFR. [] This selectivity makes it a promising candidate for treating NSCLC with acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). []

Relevance: Both PF-06459988 and 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid contain the 1-methyl-1H-pyrazol-4-yl substructure, highlighting the importance of this moiety for interacting with specific biological targets. [] The presence of this shared motif suggests a potential common binding site or mechanism of action, despite differences in overall structure and target proteins.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of oncogenic EGFR mutants, displaying selectivity over wild-type EGFR. [] It shows potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. []

Relevance: Both PF-06747775 and 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid incorporate a substituted 1-methyl-1H-pyrazol-4-yl moiety. [] This structural similarity, particularly the 4-amino substitution on the pyrazole ring, indicates a possible shared pharmacophore for interacting with kinase targets, even though the specific kinases and binding modes may differ.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994, an orally bioavailable small molecule, selectively inhibits extracellular signal-regulated kinase 1/2 (ERK1/2) activity. [] It is considered for combined therapy with MEK inhibitors to target multiple nodes of the RAS/RAF/MEK/ERK pathway and potentially enhance efficacy in treating cancers driven by this pathway. []

Relevance: Although GDC-0994 targets a different kinase than the EGFR inhibitors mentioned previously, it shares the 1-methyl-1H-pyrazolyl-amino substructure with 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. [] This suggests that this structural motif might be involved in binding to the kinase hinge region, a common feature across various kinases.

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

Compound Description: This series of compounds was generated through a catalyst-free, four-component reaction in water, demonstrating a green chemistry approach. [] While specific biological activities were not detailed in the provided abstract, the presence of various pharmacophores in the synthesized library suggests potential for diverse biological activities. []

Relevance: Though structurally distinct from 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, this compound class highlights the versatility of substituted pyrazole units as building blocks for medicinal chemistry. [] The 5-hydroxy-3-methyl-1H-pyrazol-4-yl moiety in these derivatives, despite the difference in substitution pattern compared to the target compound, emphasizes the importance of this heterocycle in drug discovery.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 demonstrates potent and selective inhibition of Janus Kinase 1 (JAK1). [] This selectivity is significant as JAK1 plays a crucial role in STAT3 phosphorylation, often implicated in resistance to EGFR, MAPK, and AKT pathway inhibitors. []

Relevance: AZD4205 and 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid both contain the 1-methyl-pyrazol-4-yl group, indicating this structure's potential significance in interacting with kinase targets. [] While the target kinases differ, the shared structural element suggests possible similarities in their binding modes or interactions with the kinase hinge region.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This class of compounds exhibits central nervous system (CNS) depressant activity, including potential anticonvulsant and antipsychotic effects. [] Structure-activity relationship studies within this series revealed compounds with potent depressant activity, anticonvulsant activity, and even those with a favorable profile suggesting potential antipsychotic activity without impairing motor function. []

Relevance: The (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones share the core structure of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, specifically the 5-amino-1H-pyrazol-4-yl moiety connected to an aromatic ring through a carbonyl group. [] This structural similarity suggests that these compounds might share similar mechanisms of action or target similar biological pathways, despite differences in their specific pharmacological effects.

Overview

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a compound characterized by its unique structure, which integrates a pyrazole moiety with a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Source

The compound is synthesized through various methods that involve the interaction of different chemical precursors, particularly focusing on the pyrazole and benzoic acid derivatives. The detailed synthesis techniques and their respective yields are documented in scientific literature, showcasing the compound's relevance in research and development.

Classification

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid falls under the category of aminobenzoic acids. It is classified as an organic compound with both aromatic and heterocyclic characteristics due to the presence of the pyrazole ring.

Synthesis Analysis

Methods

The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can be achieved through several methodologies, including:

  1. Direct Amination: The reaction of 1-methyl-1H-pyrazole derivatives with benzoic acid or its derivatives under acidic or basic conditions.
  2. Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amine bond between the pyrazole and benzoic acid components.

Technical Details

The synthesis typically involves:

  • Reagents: 1-methyl-1H-pyrazole, benzoic acid, coupling agents (e.g., carbodiimides).
  • Conditions: Reactions may require heating under reflux or specific pH conditions to optimize yield.
  • Purification: The final product is often purified using recrystallization techniques or chromatography to ensure high purity.
Molecular Structure Analysis

Structure

The molecular formula of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is C12H11N3O3C_{12}H_{11}N_{3}O_{3}, with a molecular weight of approximately 245.24 g/mol. The structural representation includes:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Benzoic Acid Group: An aromatic ring with a carboxylic acid functional group.

Data

The InChI for this compound is InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) which provides a detailed representation of its chemical structure.

Chemical Reactions Analysis

Reactions

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can participate in various chemical reactions, including:

  1. Acid-base Reactions: The carboxylic acid group can donate protons in basic environments.
  2. Esterification: Reacting with alcohols to form esters under acidic conditions.
  3. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

Technical Details

These reactions often require specific catalysts or conditions to proceed efficiently, and reaction yields may vary based on the substituents present on the aromatic ring or pyrazole moiety.

Mechanism of Action

Process

The mechanism of action for 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid relates to its interactions at the molecular level:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  2. Anticancer Properties: It may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation or inhibition of specific signaling pathways.

Data

Studies have shown varying degrees of activity against different bacterial strains and cancer cell lines, indicating its potential as a lead compound for further drug development.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical physical properties such as:

  • Melting Point: Specific values can vary based on purity but generally fall within a defined range indicative of its crystalline nature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm these properties.

Applications

Scientific Uses

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid has several applications in scientific research:

  1. Medicinal Chemistry: As a scaffold for developing new antibiotics and anticancer agents.
  2. Biochemical Research: Used in studies investigating enzyme inhibition and receptor binding assays.
  3. Material Science: Potential applications in creating novel materials with specific functional properties due to its unique molecular structure.

Properties

CAS Number

1354962-77-8

Product Name

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]benzoic acid

Molecular Formula

C11H11N3O2

Molecular Weight

217.228

InChI

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16)

InChI Key

PHRNVQSPHLGFID-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.